3-Methyl-5-isopropylbenzofuran
Overview
Description
3-Methyl-5-isopropylbenzofuran is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-isopropylbenzofuran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a free radical cyclization cascade can be employed to construct the benzofuran ring . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .
Industrial Production Methods: Industrial production of benzofuran derivatives, including this compound, often involves catalytic strategies to enhance efficiency and yield. These methods are designed to be scalable and environmentally friendly, ensuring the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-5-isopropylbenzofuran undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups attached to the benzofuran ring.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups to the benzofuran core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and alkyl halides are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution can introduce new functional groups to the benzofuran ring .
Scientific Research Applications
3-Methyl-5-isopropylbenzofuran has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-5-isopropylbenzofuran involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives can inhibit certain enzymes or interfere with cellular processes, leading to their biological effects . The exact mechanism depends on the specific derivative and its target .
Comparison with Similar Compounds
Benzofuran: The parent compound with a simpler structure.
2-Methylbenzofuran: A methyl-substituted derivative with different biological activities.
5-Isopropylbenzofuran: Another isopropyl-substituted derivative with unique properties.
Uniqueness: 3-Methyl-5-isopropylbenzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-methyl-5-propan-2-yl-1-benzofuran | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-8(2)10-4-5-12-11(6-10)9(3)7-13-12/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVWPJUHWBZTAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C=C(C=C2)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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